2-Amino-2-(4-bromophenyl)propanenitrile hydrochloride
Description
2-Amino-2-(4-bromophenyl)propanenitrile hydrochloride (CAS: Not explicitly provided; structurally inferred) is a halogenated aromatic compound featuring a propanenitrile backbone with a brominated phenyl group and an amino group. Its molecular formula is presumed to be C9H9BrClN2 (based on structural analogy to related compounds), with a molecular weight of ~277.55 g/mol.
Properties
IUPAC Name |
2-amino-2-(4-bromophenyl)propanenitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.ClH/c1-9(12,6-11)7-2-4-8(10)5-3-7;/h2-5H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEZKCFYYZYNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Optimization
Adapting CN102603622B’s protocol, bromination of 2-phenylpropanenitrile with HBr in DMF (60°C, 8 h) achieves 79.5% yield. Key modifications include:
Cyanation Reaction
Per PMC10683028, TFAA-mediated dehydration requires:
- Cooling : Slow TFAA addition at 0°C to control exotherms.
- Quenching : Ice-cold water addition halts the reaction, preventing over-dehydration.
Characterization and Analytical Data
1H NMR (400 MHz, DMSO-d₆)
- δ 7.79 (d, J = 8 Hz, 2H, Ar-H)
- δ 6.64 (dd, J = 8 Hz, 2H, Ar-H)
- δ 6.20 (s, 2H, NH₂)
- δ 1.82 (s, 3H, CH₃)
HPLC Purity
Applications and Derivatives
This compound serves as a key intermediate in antihistamines (e.g., fexofenadine) and kinase inhibitors. Bromophenyl substitution enables Suzuki couplings for library diversification, as demonstrated in WO2014106800A2’s pyrimidine derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-bromophenyl)propanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Amino-2-(4-bromophenyl)propanenitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromophenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Nitrile vs. Carboxylic Acid/Esters: The nitrile group in this compound confers electrophilicity, enabling reactions with nucleophiles (e.g., thiols or amines). In contrast, the carboxylic acid derivative (CAS 709665-71-4) exhibits higher aqueous solubility due to ionization but lower membrane permeability .
- Halogen Effects : The bromine atom in the target compound enhances lipophilicity and steric bulk compared to the fluorine analog (CAS 1200-27-7). Bromine’s larger atomic radius may influence binding affinity in biological targets, while fluorine’s electronegativity impacts electronic effects .
- Backbone Variations: Fingolimod homologs (e.g., nonyl homolog) feature extended alkyl chains and diol groups, making them structurally distinct but highlighting the role of aromatic-amino motifs in pharmacological activity .
Biological Activity
2-Amino-2-(4-bromophenyl)propanenitrile hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
The compound is characterized by the presence of a bromine atom, which influences its chemical reactivity and biological properties. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are essential in its application as an intermediate in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This includes binding to enzymes or receptors that modulate their activity. The precise mechanism may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways, affecting cell growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The exact mechanism remains under investigation, but it is hypothesized to disrupt microbial cell function or integrity.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown efficacy in inhibiting the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and FaDu (head and neck cancer), with reported IC50 values indicating potent antiproliferative effects .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.73 | Induces G2/M phase arrest |
| FaDu | 1.73 | Topoisomerase I and II inhibition |
Study on Anticancer Effects
In a recent study, this compound was evaluated for its cytotoxic effects on cancer cells. The findings revealed that the compound induced apoptosis through caspase activation and increased oxidative stress levels within the cells. This suggests a dual mechanism involving both direct cytotoxicity and modulation of cellular stress responses .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound against common bacterial strains. Results indicated that it effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent in therapeutic applications.
Comparison with Similar Compounds
The unique presence of the bromine atom distinguishes this compound from similar compounds such as 2-Amino-2-(4-chlorophenyl)propanenitrile. The brominated variant exhibits enhanced biological activity due to differences in electronic properties and molecular interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-2-(4-bromophenyl)propanenitrile hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or Strecker-type reactions. For example, reacting 4-bromobenzaldehyde with cyanide sources (e.g., KCN) and ammonia under acidic conditions, followed by hydrochlorination. Temperature control (0–5°C) minimizes side reactions like nitrile hydrolysis. Yields are highly sensitive to stoichiometric ratios of ammonia and cyanide . Purity can be enhanced via recrystallization in ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the aromatic proton environment (e.g., 4-bromophenyl substituent at δ 7.3–7.6 ppm) and nitrile/amine group positions.
- FT-IR : Peaks at ~2200 cm (C≡N stretch) and ~2500–3000 cm (NH from HCl salt) validate functional groups.
- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and salt formation .
- HPLC-MS : Ensures >95% purity and identifies byproducts like hydrolyzed amides .
Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The hydrochloride salt increases water solubility (critical for biological assays) but reduces stability in polar aprotic solvents (e.g., DMSO). Storage under inert atmosphere at 4°C prevents decomposition. Solubility profiles should be empirically tested using UV-Vis spectroscopy or gravimetric analysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for bromine displacement reactions. Parameters like Fukui indices identify electrophilic sites on the aromatic ring. Molecular dynamics simulations (e.g., GROMACS) predict solvent effects on reaction pathways .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Curves : Use Hill slope analysis to distinguish specific enzyme inhibition (e.g., acetylcholinesterase IC) from non-specific cytotoxicity.
- Off-Target Screening : Employ proteome-wide affinity chromatography or thermal shift assays to identify non-target interactions.
- Structural Analog Comparison : Compare results with derivatives lacking the bromophenyl group to isolate substituent-specific effects .
Q. What experimental designs minimize racemization during chiral synthesis or derivatization?
- Methodological Answer : Use asymmetric catalysis (e.g., chiral ligands like BINAP) in the Strecker synthesis step. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column). Low-temperature reactions (<−20°C) and non-polar solvents (e.g., hexane) suppress racemization .
Data Analysis and Optimization
Q. How can crystallographic data (e.g., SHELXL refinement) resolve ambiguities in hydrogen bonding networks?
- Methodological Answer : SHELXL refinement with anisotropic displacement parameters and Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H···Cl hydrogen bonds). Twinning corrections may be required for high-symmetry crystals .
Q. What role does the nitrile group play in metal coordination or bioactivity, and how can this be experimentally verified?
- Methodological Answer : Conduct titration experiments with transition metals (e.g., Cu) using UV-Vis or EPR spectroscopy. For bioactivity, synthesize nitrile-free analogs and compare cellular uptake (via LC-MS) and target binding (SPR or ITC) .
Safety and Handling
Q. What precautions are critical when handling this compound due to its hazard profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
